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molecular formula C14H21NO B8745779 2-(1-Benzylpiperidin-3-yl)ethanol

2-(1-Benzylpiperidin-3-yl)ethanol

Cat. No. B8745779
M. Wt: 219.32 g/mol
InChI Key: XZUFAVCCCPUTLC-UHFFFAOYSA-N
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Patent
US05175157

Procedure details

A mixture of 40.3 g (0.35 mol) of 3-(hydroxymethyl)piperidine, 97.4 ml (0.70 mol) of triethylamine and 40.3 ml (0.35 mol) of benzyl chloride is heated to 95° C. within 30 minutes and left at this temperature for 2 hours. After cooling the reaction mixture is dissolved in a mixture of 2 molar sodium hydroxide solution and ethyl acetate. The organic phase is washed with water, separated off, dried over magnesium sulphate and concentrated by evaporation in vacuo. Yield: 57.2 g (79.6% of theory), Rf value: 0.45 (aluminium oxide neutral, eluant: 3% ethanol in methylene chloride).
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
97.4 mL
Type
reactant
Reaction Step One
Quantity
40.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.[CH2:9](N(CC)CC)C.[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-:24].[Na+]>C(OCC)(=O)C>[CH2:16]([N:5]1[CH2:6][CH2:7][CH2:8][CH:3]([CH2:2][CH2:9][OH:24])[CH2:4]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40.3 g
Type
reactant
Smiles
OCC1CNCCC1
Name
Quantity
97.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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